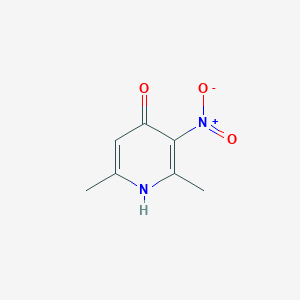

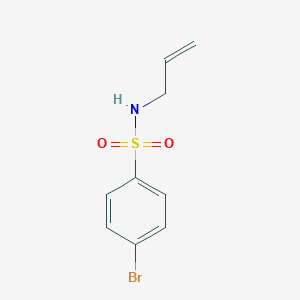

2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

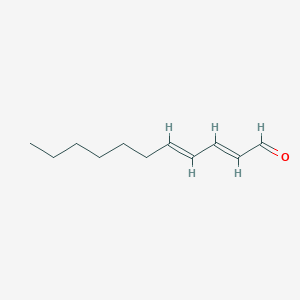

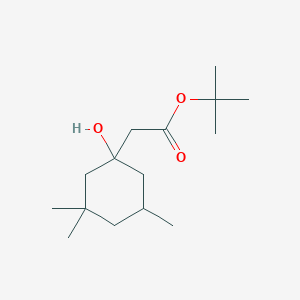

2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one, also known as 2-CMPE, is a synthetic compound that has been studied for its potential applications in the field of scientific research. 2-CMPE is a chlorinated piperazine derivative that has been found to have a wide range of effects, including modulating neurotransmitter release, altering neuronal excitability, and modulating receptor activity.

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-1-(4-(3-methoxyphenyl)piperazin-1-yl)ethan-1-one is the 5-HT1A neuroreceptor . This receptor is known to be implicated in a number of neuropsychiatric fluctuations related to mood and anxiety .

Mode of Action

The compound interacts with its target, the 5-HT1A neuroreceptor, by binding at the shallow antagonist binding pocket . The high G score of -12.132 suggests a high binding affinity of the ligand at the target receptor .

Biochemical Pathways

It is known that the neurotransmitter serotonin (5-hydroxytryptamine, 5-ht) is involved in various central nervous system functions and psychiatric disorders . The receptors activated by 5-HT have been classified into different classes, of which the 5-HT1A receptors have been implicated in the pathogenesis of depression, anxiety, schizophrenia, epilepsy, and eating disorders .

Pharmacokinetics

A study has shown that a similar compound, when labeled with gdcl3 and 68gacl3, had a longitudinal relaxivity (r1) of 666 mM-1s-1 and a transverse relaxivity (r2) of 11486 mM-1s-1 respectively on 7T at 21°C . The rat brain uptake was 3.91 % ID/g (percentage of the injected dose per gram) at 30 min post injection .

Result of Action

The high binding affinity of the ligand at the 5-ht1a neuroreceptor suggests that it may have a significant impact on the neurological and psychiatric conditions associated with this receptor .

Action Environment

It is known that the compound can be used in different modalities for brain imaging, suggesting that it may be stable under a variety of conditions .

Análisis Bioquímico

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins . The nature of these interactions could be crucial in understanding the role of this compound in biochemical reactions .

Cellular Effects

It is possible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

2-chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c1-18-12-4-2-3-11(9-12)15-5-7-16(8-6-15)13(17)10-14/h2-4,9H,5-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIUVSKDSUONAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564885 |

Source

|

| Record name | 2-Chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165751-24-6 |

Source

|

| Record name | 2-Chloro-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.